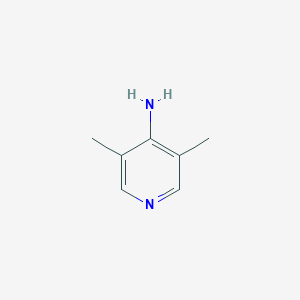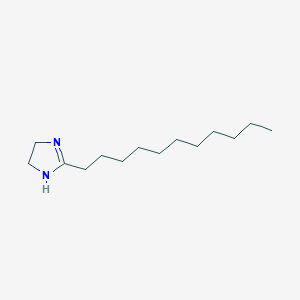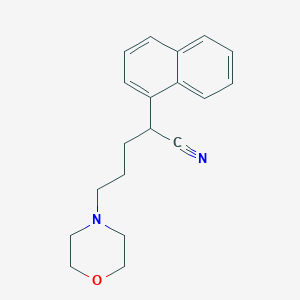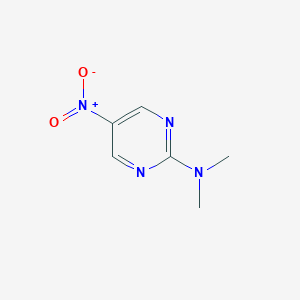
N,N-dimethyl-5-nitropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-nitropyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMNPA and has a molecular formula of C7H9N3O2. In
Mécanisme D'action
DMNPA acts as a chelator, which means that it binds to metal ions and forms a stable complex. This complex can then be detected using fluorescence spectroscopy. The mechanism of action of DMNPA is based on the coordination of the nitro group in the compound with the metal ion, which leads to a change in the fluorescence properties of the compound.
Effets Biochimiques Et Physiologiques
DMNPA has been shown to have low toxicity and is not known to have any significant physiological effects. However, the compound has been shown to have a high affinity for metal ions, which makes it useful for detecting metal ion concentrations in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMNPA is its high sensitivity and selectivity for metal ions, which makes it an ideal fluorescent probe for detecting metal ions in biological samples. However, one of the limitations of using DMNPA is that it requires a complex synthesis method and can be expensive to produce.
Orientations Futures
There are several future directions for DMNPA research, including the development of new fluorescent probes for detecting other metal ions and the optimization of the synthesis method to reduce costs and increase yields. Additionally, DMNPA could be used in the development of new diagnostic tools for detecting metal ion imbalances in diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications of DMNPA.
Conclusion:
In conclusion, N,N-dimethyl-5-nitropyrimidin-2-amine is a chemical compound that has significant potential in scientific research. Its high sensitivity and selectivity for metal ions make it an ideal fluorescent probe for detecting metal ions in biological samples. Further research is needed to explore the potential applications of DMNPA in developing new diagnostic tools for detecting metal ion imbalances in diseases.
Méthodes De Synthèse
The synthesis of DMNPA involves the reaction of 5-nitropyrimidine-2-amine with dimethyl sulfate in the presence of a base such as potassium carbonate. This method yields DMNPA as a yellow solid with a high purity level.
Applications De Recherche Scientifique
DMNPA has been extensively studied in scientific research due to its potential applications in various fields. One of the primary uses of DMNPA is in the development of fluorescent probes for detecting metal ions such as copper and zinc. These probes have been used in imaging studies to detect these metal ions in living cells and tissues.
Propriétés
Numéro CAS |
14233-44-4 |
|---|---|
Nom du produit |
N,N-dimethyl-5-nitropyrimidin-2-amine |
Formule moléculaire |
C6H8N4O2 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
N,N-dimethyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C6H8N4O2/c1-9(2)6-7-3-5(4-8-6)10(11)12/h3-4H,1-2H3 |
Clé InChI |
IFFZVNFNYKKNFB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |
SMILES canonique |
CN(C)C1=NC=C(C=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





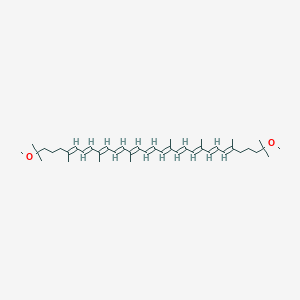

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
